![molecular formula C12H16ClN B3307797 [1-(3-Chlorophenyl)cyclopentyl]methanamine CAS No. 933752-65-9](/img/structure/B3307797.png)
[1-(3-Chlorophenyl)cyclopentyl]methanamine
Vue d'ensemble
Description
“[1-(3-Chlorophenyl)cyclopentyl]methanamine” is a chemical compound with the CAS Number: 933752-65-9 . It has a linear formula of C12H16ClN .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C12H16ClN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7,9,14H2 . The molecular weight of this compound is 209.72 .Physical And Chemical Properties Analysis
“this compound” is a compound that can exist in a solid or liquid form . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Environmental Impact and Biodegradation
Chlorophenols, which share a part of the chemical structure mentioned, have been extensively reviewed for their effects on the aquatic environment. These compounds exhibit moderate to considerable toxic effects on mammalian and aquatic life, depending on the specific chlorophenol and exposure duration. The persistence of chlorophenols in the environment can vary from low to high, influenced by the presence of biodegrading microflora and environmental conditions. A striking feature is their strong organoleptic effect, which impacts water quality and aquatic life (Krijgsheld & Gen, 1986).
Pharmaceutical Research
In pharmaceutical research, compounds structurally related to [1-(3-Chlorophenyl)cyclopentyl]methanamine may be studied for their interaction with various enzymes and receptors, contributing to the development of new drugs. For instance, studies on cytochrome P450 isoforms, which play a critical role in drug metabolism, highlight the importance of understanding how different compounds can inhibit or modulate these enzymes, potentially reducing drug-drug interactions and improving drug efficacy (Khojasteh et al., 2011).
Environmental Remediation
Research into the degradation of chlorinated phenols by zero-valent iron (ZVI) and iron-based bimetallic systems offers insights into remediation strategies for pollutants that share similar chemical structures. These methods have shown efficiency in dechlorinating chlorophenols, indicating potential applications for related compounds in environmental cleanup efforts. The performance of these systems can be influenced by the type of metal combinations used and the properties of the target compound, highlighting the importance of tailored approaches for effective remediation (Gunawardana et al., 2011).
Mécanisme D'action
- Methenamine is a heterocyclic organic compound with a cage-like structure similar to adamantane. In salt form, it is used for UTI treatment (e.g., methenamine hippurate, which is the hippuric acid salt of methenamine) .
- Formaldehyde is considered highly bactericidal, contributing to the compound’s therapeutic effect against UTIs .
- Impact on Bioavailability : The acidic pH of urine is crucial for methenamine’s conversion to formaldehyde .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken while handling this compound .
Propriétés
IUPAC Name |
[1-(3-chlorophenyl)cyclopentyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8H,1-2,6-7,9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCYJFAAKGHQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





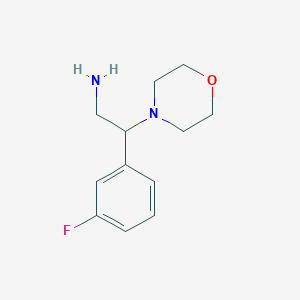
![methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine](/img/structure/B3307760.png)
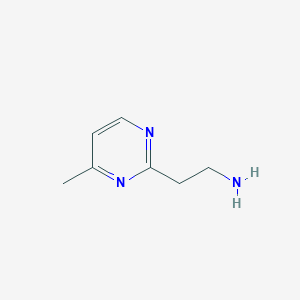
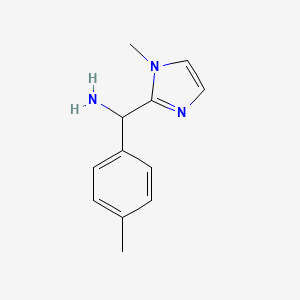
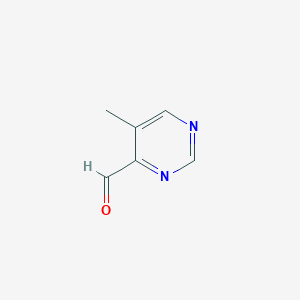
![[1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine](/img/structure/B3307782.png)
![[3-(Morpholin-4-yl)thiolan-3-yl]methanamine](/img/structure/B3307784.png)
![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine](/img/structure/B3307785.png)
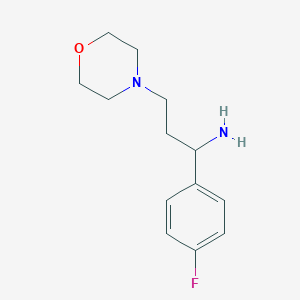
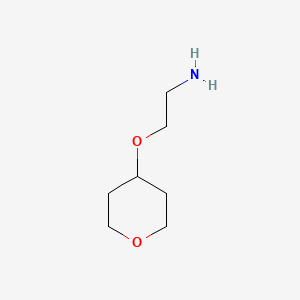

![[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide](/img/structure/B3307822.png)